![molecular formula C12H16N3Na4O16P3 B12076293 Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B12076293.png)
Tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aminoallyl uridine triphosphate: is a nucleotide with a modified base containing an allylamine group. This compound is primarily used in the post-labeling of nucleic acids for fluorescence detection in microarray applications. The aminoallyl group is typically attached to the carbon 5 of the pyrimidine ring of uracil, making it more reactive compared to other amine groups directly attached to the rings of the bases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aminoallyl uridine triphosphate can be synthesized via Heck coupling. The process involves the modification of a nucleoside with an iodine atom at the fifth carbon in the pyrimidine ring through electrophilic halogenation. This modified nucleoside then reacts with allylamine and various reagents via Heck coupling, removing the halogen group and adding the allylamine to form aminoallyl uridine triphosphate .
Industrial Production Methods: In industrial settings, aminoallyl uridine triphosphate is produced using similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The compound is typically supplied as a 50 mM aqueous solution, titrated to pH 7.0-7.5 with sodium hydroxide .
Analyse Chemischer Reaktionen
Types of Reactions: Aminoallyl uridine triphosphate undergoes various chemical reactions, including substitution reactions. The primary amine group on the aminoallyl moiety reacts with amino-reactive dyes, such as cyanine and patented dyes containing a reactive leaving group like succinimidyl ester .
Common Reagents and Conditions: Common reagents used in these reactions include N-hydroxysuccinimide esters, which help attach fluorescent dyes to the primary amino group on the nucleotide. The reactions typically occur under mild conditions, ensuring the stability of the nucleotide .
Major Products: The major products formed from these reactions are fluorescently labeled nucleotides, which are used in various molecular biology applications, including RNA synthesis and microarray-based hybridization detection .
Wissenschaftliche Forschungsanwendungen
Aminoallyl uridine triphosphate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Nucleic Acid Sequence-Based Amplification (NASBA): It is enzymatically incorporated into RNA during the NASBA reaction, allowing for subsequent labeling with fluorescent dyes.
Microarray-Based Hybridization Detection: The compound is used to label cDNA and cRNA for fluorescence detection in microarray applications.
Eberwine mRNA Amplification: Aminoallyl uridine triphosphate is incorporated into RNA during Eberwine mRNA amplification, enabling the study of gene expression.
RNA Labeling: It is used for indirect non-radioactive enzymatic labeling of RNA during in vitro transcription.
Wirkmechanismus
The mechanism of action of aminoallyl uridine triphosphate involves its incorporation into RNA molecules during transcription. The resulting amine-containing RNA can then be labeled with any amine-reactive fluorescent dye, biotin, or hapten. This labeling allows for the detection and analysis of RNA molecules in various research applications .
Vergleich Mit ähnlichen Verbindungen
Aminoallyl deoxyuridine triphosphate: Similar to aminoallyl uridine triphosphate but with a deoxyribose sugar instead of ribose.
Aminohexylacrylamido deoxyuridine triphosphate: Another modified nucleotide used for labeling DNA.
Uniqueness: Aminoallyl uridine triphosphate is unique due to its high reactivity and efficiency in labeling RNA molecules. Unlike other modified nucleotides, it provides a reactive group for post-synthesis labeling, making it highly versatile for various molecular biology applications .
Eigenschaften
Molekularformel |
C12H16N3Na4O16P3 |
|---|---|
Molekulargewicht |
643.15 g/mol |
IUPAC-Name |
tetrasodium;[[[[5-(5-amino-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-prop-2-enoxymethoxy]-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H20N3O16P3.4Na/c1-2-3-27-11(29-33(23,24)31-34(25,26)30-32(20,21)22)8-6(16)7(17)10(28-8)15-4-5(13)9(18)14-12(15)19;;;;/h2,4,6-8,10-11,16-17H,1,3,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
RKTCAKYVMAKFDV-UHFFFAOYSA-J |
Kanonische SMILES |
C=CCOC(C1C(C(C(O1)N2C=C(C(=O)NC2=O)N)O)O)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



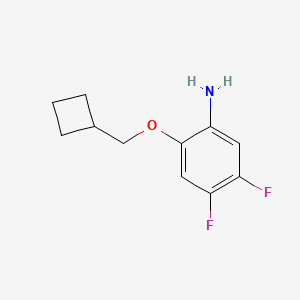
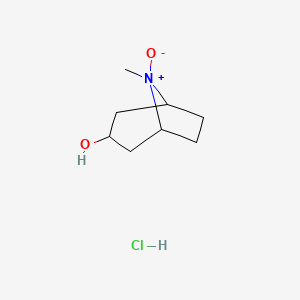
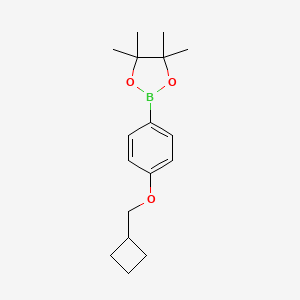
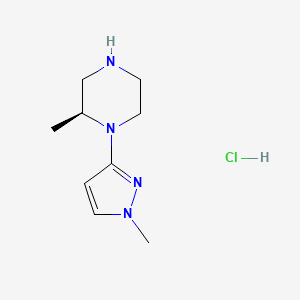

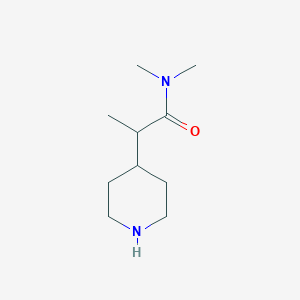
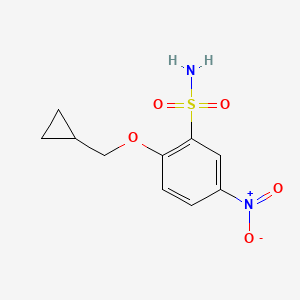
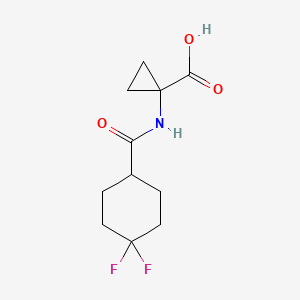


![5,7-Dihydroxy-2-phenyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12076288.png)
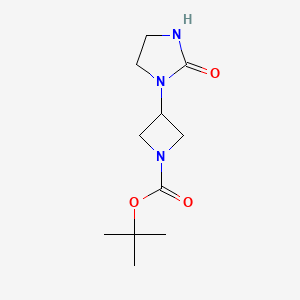
![4-tri(propan-2-yl)silyloxy-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3-ol](/img/structure/B12076297.png)
